4-(4-Ethylphenyl)-3-methylazetidin-2-one
Description
4-(4-Ethylphenyl)-3-methylazetidin-2-one is a β-lactam derivative featuring an azetidin-2-one (a four-membered lactam) core substituted with a 4-ethylphenyl group at position 4 and a methyl group at position 3. For instance, similar compounds, such as those in and , highlight the role of aryl and alkyl substituents in modulating biological activity and physicochemical properties .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-9-4-6-10(7-5-9)11-8(2)12(14)13-11/h4-8,11H,3H2,1-2H3,(H,13,14) |
InChI Key |
NWVNYOXRXAPLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with methylamine to form an imine intermediate, which is then cyclized using a suitable reagent such as sodium hydride or a Lewis acid catalyst to yield the azetidinone ring.
Industrial Production Methods
Industrial production of 4-(4-Ethylphenyl)-3-methylazetidin-2-one may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidinone ring or the phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl ring or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or azetidinone rings.
Scientific Research Applications
4-(4-Ethylphenyl)-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 4-(4-Ethylphenyl)-3-methylazetidin-2-one with structurally related azetidin-2-one derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations and Physicochemical Properties
Key Observations :
- Aromatic Substitution: The introduction of electron-donating (e.g., methoxy in 3a) or electron-withdrawing (e.g., sulfonyl in 44) groups on aryl substituents influences reactivity and stability. For example, 3a exhibits a high melting point (188–189°C), likely due to crystalline packing enhanced by polar phenoxy and methoxyphenyl groups .
- Alkyl Substitution : 3,3-Dimethyl analogs (e.g., 13 and 44 ) are often oils or low-melting solids, suggesting that steric bulk at position 3 reduces crystallinity .
- 4-Ethylphenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
